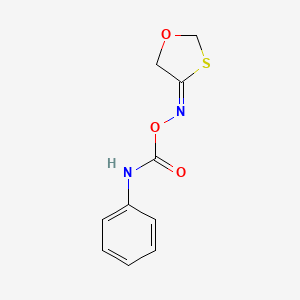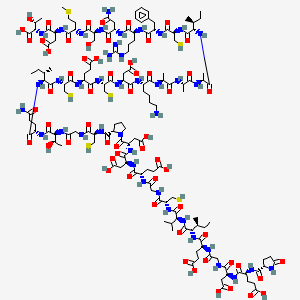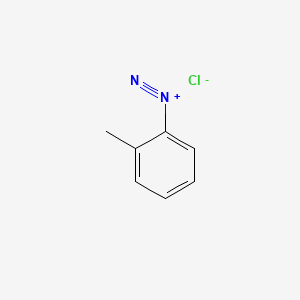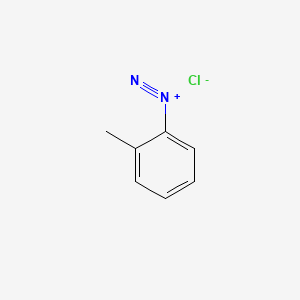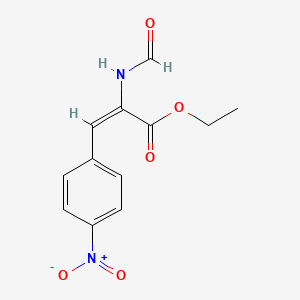
Ethyl 2-formamido (4-nitrophenyl) acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Formamido (4-nitrofenil) acrilato de etilo es un compuesto orgánico que pertenece a la clase de ésteres acrílicos. Se caracteriza por la presencia de un grupo formamida, un grupo nitrofenilo y una porción de éster acrilato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Formamido (4-nitrofenil) acrilato de etilo típicamente implica la reacción del acrilato de etilo con 4-nitroanilina en presencia de un agente formador. Las condiciones de reacción a menudo incluyen el uso de un solvente como diclorometano o tolueno, y un catalizador como la trietilamina. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa de los materiales de partida al producto deseado .
Métodos de producción industrial
La producción industrial de 2-Formamido (4-nitrofenil) acrilato de etilo puede involucrar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. Estos procesos a menudo utilizan sistemas catalíticos avanzados y condiciones de reacción optimizadas para lograr una alta pureza y calidad constante del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-Formamido (4-nitrofenil) acrilato de etilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo nitrofenilo puede oxidarse para formar los correspondientes derivados nitro.
Reducción: El grupo nitro puede reducirse a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El grupo formamida puede sustituirse con otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El gas hidrógeno con paladio sobre carbón (Pd/C) es un sistema reductor típico.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar para reacciones de sustitución.
Productos principales
Oxidación: Formación de derivados nitro.
Reducción: Formación de derivados amino.
Sustitución: Formación de ésteres acrilatos sustituidos.
Aplicaciones Científicas De Investigación
El 2-Formamido (4-nitrofenil) acrilato de etilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en la producción de polímeros y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 2-Formamido (4-nitrofenil) acrilato de etilo implica su interacción con objetivos biológicos a través de varias vías. El grupo nitrofenilo puede participar en reacciones de transferencia de electrones, mientras que el grupo formamida puede formar enlaces de hidrógeno con macromoléculas biológicas. Estas interacciones pueden conducir a la modulación de actividades biológicas, como la inhibición enzimática o la unión a receptores .
Comparación Con Compuestos Similares
Compuestos similares
Acrilato de etilo: Un éster más simple sin los grupos formamida y nitrofenilo.
4-Nitrofenil acrilato: Carece del grupo formamida pero contiene las porciones nitrofenilo y acrilato.
Formamido acrilato: Contiene los grupos formamida y acrilato pero carece del grupo nitrofenilo.
Singularidad
El 2-Formamido (4-nitrofenil) acrilato de etilo es único debido a la combinación de sus grupos funcionales, que confieren una reactividad química y una actividad biológica distintas.
Propiedades
Número CAS |
136986-60-2 |
|---|---|
Fórmula molecular |
C12H12N2O5 |
Peso molecular |
264.23 g/mol |
Nombre IUPAC |
ethyl (E)-2-formamido-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12N2O5/c1-2-19-12(16)11(13-8-15)7-9-3-5-10(6-4-9)14(17)18/h3-8H,2H2,1H3,(H,13,15)/b11-7+ |
Clave InChI |
DMFUFMVZELKEFI-YRNVUSSQSA-N |
SMILES isomérico |
CCOC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/NC=O |
SMILES canónico |
CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


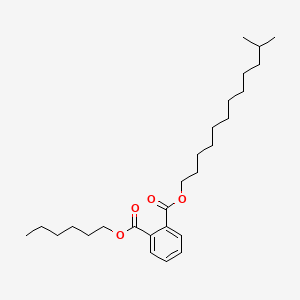
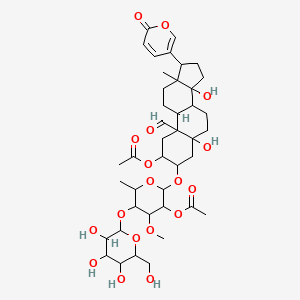
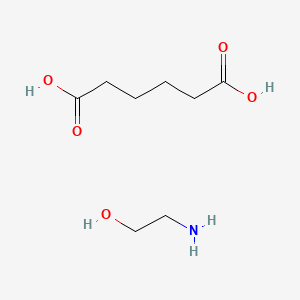
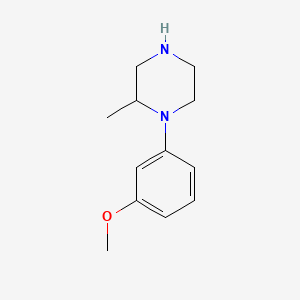

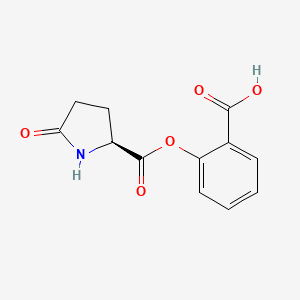
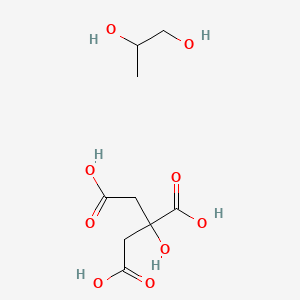
![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)
